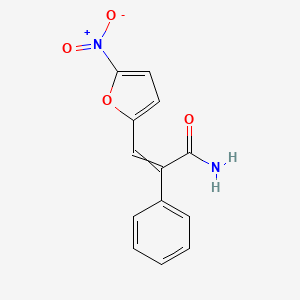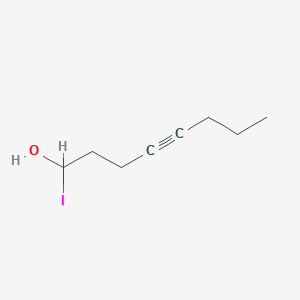
1-Iodooct-4-YN-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodooct-4-YN-1-OL is an organic compound characterized by the presence of an iodine atom, an alkyne group, and a hydroxyl group. Its molecular formula is C8H13IO, and it is known for its utility in various chemical reactions and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Iodooct-4-YN-1-OL can be synthesized through several methods. One common approach involves the reaction of 1-octyne with iodine in the presence of a base such as potassium hydroxide. The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Iodooct-4-YN-1-OL undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Coupling Reactions: It can participate in coupling reactions like the Sonogashira coupling, where it reacts with terminal alkynes in the presence of palladium catalysts to form conjugated enynes.
Common Reagents and Conditions:
Substitution: Sodium azide, potassium cyanide, THF, room temperature.
Oxidation: Pyridinium chlorochromate, dichloromethane, room temperature.
Coupling: Palladium catalysts, copper iodide, base, water or organic solvents.
Major Products:
Substitution: Azido-oct-4-YN-1-OL, cyano-oct-4-YN-1-OL.
Oxidation: 1-Iodooct-4-YN-1-one.
Coupling: Conjugated enynes.
Applications De Recherche Scientifique
1-Iodooct-4-YN-1-OL has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Iodooct-4-YN-1-OL in chemical reactions involves the activation of the iodine atom and the alkyne group. The iodine atom acts as a leaving group in substitution reactions, while the alkyne group participates in coupling reactions to form new carbon-carbon bonds. The hydroxyl group can undergo oxidation to form carbonyl compounds, further expanding its reactivity .
Comparaison Avec Des Composés Similaires
8-Iodooct-7-yn-1-ol: Similar structure but with the iodine and hydroxyl groups at different positions.
1-Phenyl-1-penten-4-yn-3-ol: Contains a phenyl group and is used in different synthetic applications.
Uniqueness: 1-Iodooct-4-YN-1-OL is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in both academic and industrial research .
Propriétés
Numéro CAS |
52418-80-1 |
|---|---|
Formule moléculaire |
C8H13IO |
Poids moléculaire |
252.09 g/mol |
Nom IUPAC |
1-iodooct-4-yn-1-ol |
InChI |
InChI=1S/C8H13IO/c1-2-3-4-5-6-7-8(9)10/h8,10H,2-3,6-7H2,1H3 |
Clé InChI |
WVYPYDIGIYFUFW-UHFFFAOYSA-N |
SMILES canonique |
CCCC#CCCC(O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[h]quinoline, 7,8,9,10-tetrahydro-](/img/structure/B14641887.png)
![Hydrazinecarboxamide, 2-[1-(2-naphthalenyl)ethylidene]-](/img/structure/B14641913.png)
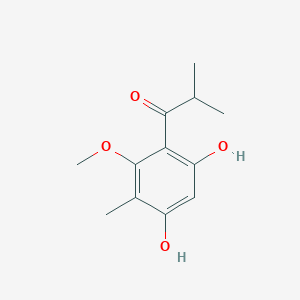
![N-{3-[Ethyl(2-phenoxyethyl)amino]phenyl}acetamide](/img/structure/B14641924.png)
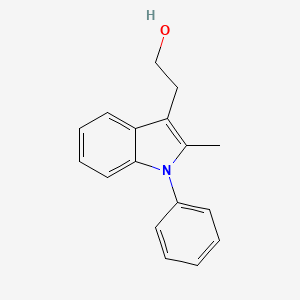
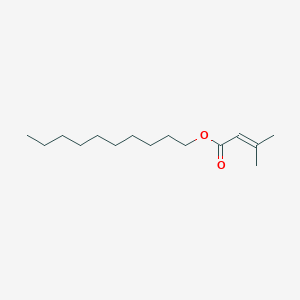
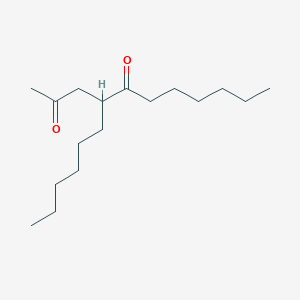
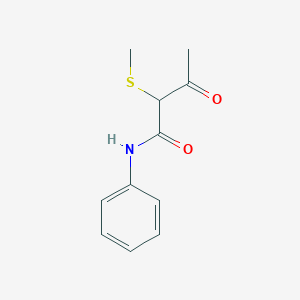
![3-Phenyl-1,2,5-trioxaspiro[5.5]undeca-7,10-dien-9-one](/img/structure/B14641945.png)
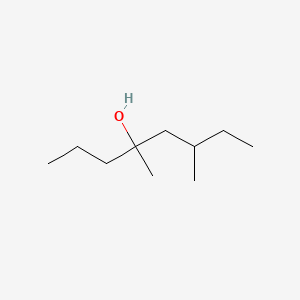
![Phosphorane, triphenyl[3-(trimethylsilyl)-2-propynylidene]-](/img/structure/B14641950.png)
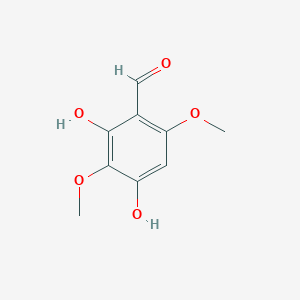
![7,8-Dimethylpyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B14641971.png)
